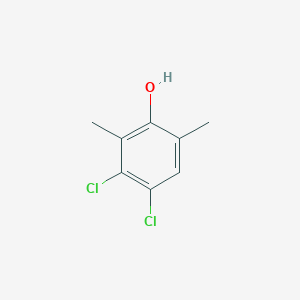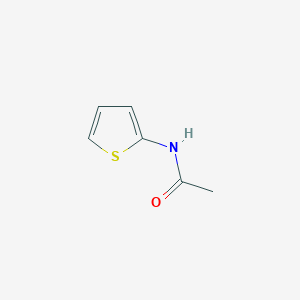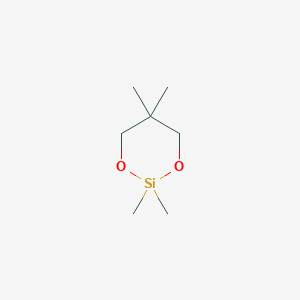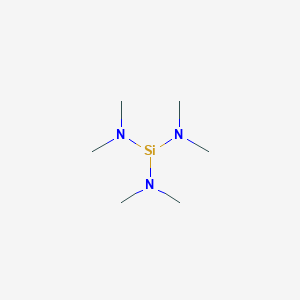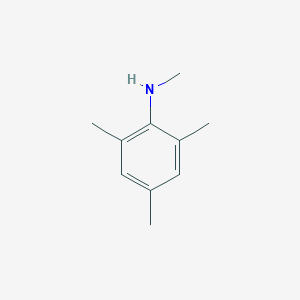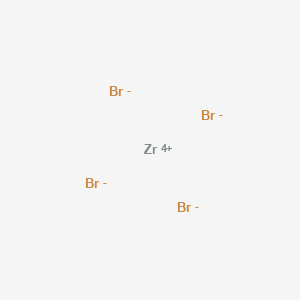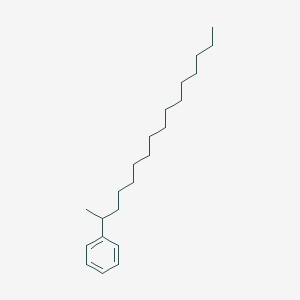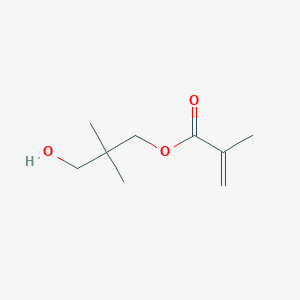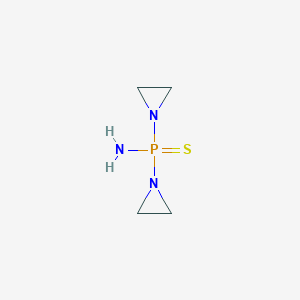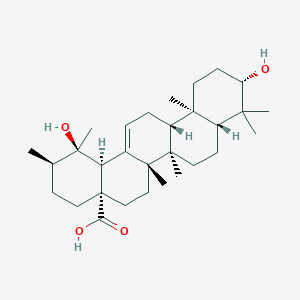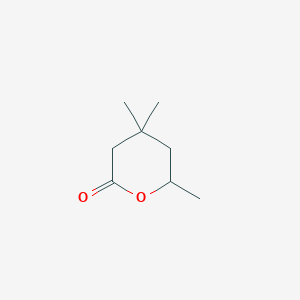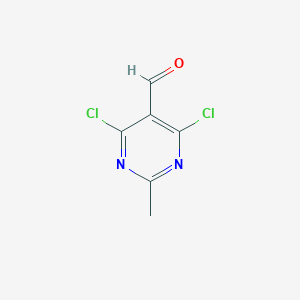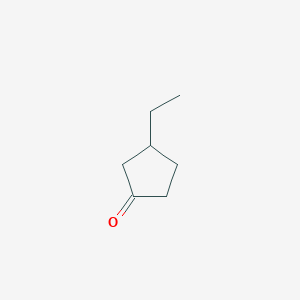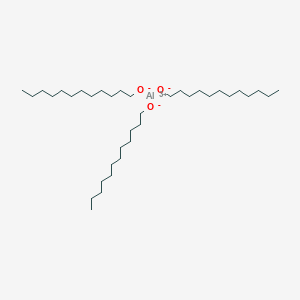
Aluminum tridodecanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum tridodecanolate is a compound formed by the reaction of 1-Dodecanol with aluminumIt is a colorless, waxy solid with a faint floral odor and is commonly used in the production of detergents, lubricants, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Dodecanol can be synthesized through the hydrogenation of lauric acid, which is derived from coconut oil or palm kernel oil. The hydrogenation process involves the use of a catalyst, typically nickel, under high pressure and temperature conditions . The aluminum salt of 1-Dodecanol can be prepared by reacting 1-Dodecanol with aluminum chloride in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 1-Dodecanol involves the hydrolysis of coconut oil or palm kernel oil to obtain lauric acid, followed by hydrogenation to produce 1-Dodecanol. The aluminum salt is then produced by reacting 1-Dodecanol with aluminum chloride in a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum tridodecanolate undergoes various chemical reactions, including:
Reduction: Reduction of 1-Dodecanol can yield dodecane, a saturated hydrocarbon.
Substitution: 1-Dodecanol can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanol derivatives.
Wissenschaftliche Forschungsanwendungen
Aluminum tridodecanolate has various scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
Wirkmechanismus
The mechanism of action of Aluminum tridodecanolate involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This property makes it useful in various applications, including drug delivery and as a surfactant in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanol: A fatty alcohol with a shorter carbon chain (C₁₀H₂₂O) and similar properties.
1-Tetradecanol: A fatty alcohol with a longer carbon chain (C₁₄H₃₀O) and similar properties.
1-Hexadecanol: Another fatty alcohol with an even longer carbon chain (C₁₆H₃₄O) and similar properties.
Uniqueness
Aluminum tridodecanolate is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier .
Eigenschaften
CAS-Nummer |
14624-15-8 |
|---|---|
Molekularformel |
C36H75AlO3 |
Molekulargewicht |
583 g/mol |
IUPAC-Name |
aluminum;dodecan-1-olate |
InChI |
InChI=1S/3C12H25O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*2-12H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
PNRSICAVRDRYOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
Kanonische SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
Key on ui other cas no. |
14624-15-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


